4-(3-Methylphenyl)-5-(1,5-Naphthyridin-2-Yl)-1,3-Thiazol-2-Amine
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Overview
Description
4-(3-Methylphenyl)-5-(1,5-Naphthyridin-2-Yl)-1,3-Thiazol-2-Amine is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenyl)-5-(1,5-Naphthyridin-2-Yl)-1,3-Thiazol-2-Amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: Introduction of the 3-methylphenyl and 1,5-naphthyridin-2-yl groups can be done through nucleophilic substitution reactions.
Amine Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, high-pressure reactors, and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methyl group.
Reduction: Reduction reactions could target the naphthyridine ring or the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound might be investigated for similar activities.
Medicine
In medicine, it could be explored as a potential drug candidate for various diseases, given the biological activities of related compounds.
Industry
Industrially, it might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3-Methylphenyl)-5-(1,5-Naphthyridin-2-Yl)-1,3-Thiazol-2-Amine would depend on its specific biological target. Generally, thiazole derivatives interact with enzymes or receptors, inhibiting or activating their function. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,3-thiazole-2-amine: A simpler thiazole derivative with known biological activities.
5-(1,5-Naphthyridin-2-yl)-1,3-thiazole-2-amine: A compound with a similar naphthyridine substitution.
3-Methylphenyl-1,3-thiazole: A compound with a similar methylphenyl substitution.
Uniqueness
4-(3-Methylphenyl)-5-(1,5-Naphthyridin-2-Yl)-1,3-Thiazol-2-Amine is unique due to the combination of the 3-methylphenyl and 1,5-naphthyridin-2-yl groups on the thiazole ring. This unique structure may confer distinct chemical and biological properties compared to other thiazole derivatives.
Properties
Molecular Formula |
C18H14N4S |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-(3-methylphenyl)-5-(1,5-naphthyridin-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H14N4S/c1-11-4-2-5-12(10-11)16-17(23-18(19)22-16)15-8-7-13-14(21-15)6-3-9-20-13/h2-10H,1H3,(H2,19,22) |
InChI Key |
DKLCXLVLUXDLJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)N)C3=NC4=C(C=C3)N=CC=C4 |
Origin of Product |
United States |
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